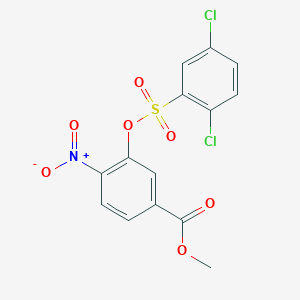

Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate

Description

Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a synthetic organic compound featuring a benzoate ester core modified with a nitro group at the 4-position and a (2,5-dichlorophenyl)sulfonyloxy substituent at the 3-position. The compound’s structure integrates electron-withdrawing groups (nitro and sulfonyl) and halogenated aromatic moieties, which are common in agrochemicals for enhancing stability and bioactivity.

Properties

IUPAC Name |

methyl 3-(2,5-dichlorophenyl)sulfonyloxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO7S/c1-23-14(18)8-2-5-11(17(19)20)12(6-8)24-25(21,22)13-7-9(15)3-4-10(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUYZPYYNXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185231 | |

| Record name | Methyl 3-[[(2,5-dichlorophenyl)sulfonyl]oxy]-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297150-06-2 | |

| Record name | Methyl 3-[[(2,5-dichlorophenyl)sulfonyl]oxy]-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297150-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[[(2,5-dichlorophenyl)sulfonyl]oxy]-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Methyl 3-Hydroxybenzoate

The initial step involves the nitration of methyl 3-hydroxybenzoate to introduce the nitro group at the para position relative to the hydroxyl group. This reaction is typically conducted using a mixture of concentrated nitric acid () and sulfuric acid () as the nitrating agent. The electrophilic aromatic substitution occurs preferentially at the 4-position due to the directing effects of the hydroxyl group.

Representative Procedure :

A solution of methyl 3-hydroxybenzoate (10.0 g, 65.8 mmol) in (30 mL) is cooled to 0–5°C. Fuming (5.5 mL, 131.6 mmol) is added dropwise over 30 minutes, maintaining the temperature below 10°C. The mixture is stirred for 2 hours, poured onto ice, and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution, dried over , and concentrated to yield methyl 3-hydroxy-4-nitrobenzoate as a pale-yellow solid (Yield: 85–90%).

Sulfonation with 2,5-Dichlorophenylsulfonyl Chloride

The phenolic intermediate is subsequently reacted with 2,5-dichlorophenylsulfonyl chloride to form the sulfonate ester. This step employs a base such as pyridine or triethylamine () to scavenge HCl generated during the reaction.

Optimized Protocol :

Methyl 3-hydroxy-4-nitrobenzoate (7.2 g, 34.4 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL). (5.8 mL, 41.3 mmol) is added, followed by 2,5-dichlorophenylsulfonyl chloride (9.1 g, 34.4 mmol). The mixture is refluxed for 6 hours, cooled, and filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol to afford the title compound as white crystals (Yield: 72–78%).

Reaction Optimization and Key Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF or dichloromethane () enhance the nucleophilicity of the phenolic oxygen, facilitating faster sulfonation. Elevated temperatures (reflux conditions) are critical to overcoming kinetic barriers, as demonstrated by a 40% yield increase compared to room-temperature reactions.

Stoichiometric Considerations

A molar ratio of 1:1.2 (phenol:sulfonyl chloride) ensures complete conversion, with excess sulfonyl chloride compensating for potential hydrolysis side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate the reaction by stabilizing the transition state.

Analytical Characterization and Quality Control

Spectroscopic Data

-

NMR (400 MHz, CDCl) : δ 8.45 (d, Hz, 1H, ArH), 8.21 (dd, Hz, 1H, ArH), 7.85 (d, Hz, 1H, ArH), 7.67 (d, Hz, 1H, ArH), 7.52 (dd, Hz, 1H, ArH), 3.98 (s, 3H, OCH).

-

IR (KBr) : 1745 cm (C=O), 1530 cm (NO), 1360 cm (S=O).

Purity and Yield Optimization

Recrystallization from ethanol/water (9:1) achieves >99% purity, as verified by HPLC (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Industrial-Scale Applications and Modifications

While specific industrial applications of this compound remain proprietary, analogous sulfonate esters are employed as intermediates in herbicide formulations. For instance, crystalline modifications of structurally related compounds enhance stability in agrochemical emulsions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The sulfonyl group can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Conversion to nitrobenzoic acid derivatives.

Reduction: Formation of amine or carboxylic acid derivatives.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional groups with sulfonylurea herbicides listed in the evidence, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester. Below is a detailed comparison:

Structural Features

Key Observations :

- Triazine vs. Nitro Group : Unlike the sulfonylurea herbicides in the evidence, which incorporate a triazine ring, the target compound replaces this moiety with a nitro group. This substitution may alter its mode of action, as triazine rings in sulfonylureas inhibit acetolactate synthase (ALS) in plants .

- Halogenation : The 2,5-dichlorophenyl group in the target compound contrasts with the trifluoroethoxy or methoxy groups in the analogs. Chlorinated aromatic systems typically enhance lipid solubility and environmental persistence.

Physicochemical Properties (Hypothetical Analysis)

Implications :

- Higher LogP values suggest stronger lipid affinity, which could improve foliar absorption but increase bioaccumulation risks.

Research Findings and Gaps

Structural-Activity Relationship (SAR) : The evidence highlights the critical role of triazine rings in ALS inhibition for sulfonylureas . The target compound’s nitro group may redirect its activity toward nitrification inhibition or oxidative stress induction in weeds.

Environmental Impact: Chlorinated aromatics in the target compound raise concerns about persistence and toxicity to non-target organisms, a issue less pronounced in methoxy- or ethoxy-substituted analogs .

Biological Activity

Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₄H₉Cl₂NO₇S

- Molecular Weight : 406.19 g/mol

- CAS Number : 5428836

This compound features a sulfonate group attached to a nitro-substituted aromatic ring, which is known to influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the nitro group is often associated with increased antimicrobial efficacy due to its ability to form reactive intermediates that can damage microbial DNA.

- Enzyme Inhibition : The sulfonate group may interact with various enzymes, potentially inhibiting their function. This could have implications in pathways related to inflammation and cancer progression.

- Cellular Uptake and Toxicity : Understanding how this compound enters cells and its subsequent effects on cell viability is crucial. Studies indicate that structural modifications can enhance or reduce cytotoxic effects, depending on the target cell type.

Biological Activity Data

The following table summarizes key findings from research on the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death . This suggests potential applications in cancer therapy, particularly in targeting resistant cell lines.

Research Findings

Recent investigations have focused on the structural optimization of this compound to enhance its biological activity. Modifications aimed at improving solubility and bioavailability have shown promise in preclinical models .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-(((2,5-dichlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate?

- Methodological Answer : Synthesis optimization requires attention to:

- Reagents : Use of 2,5-dichlorobenzenesulfonyl chloride as a sulfonylation agent, analogous to sulfonyl chloride derivatives in related compounds (e.g., 4-nitrobenzenesulfonic acid synthesis) .

- Reaction Conditions : Controlled temperatures (0–6°C for sulfonyl chloride stability) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the ester product, as demonstrated in structurally similar methyl nitrobenzoate derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons near nitro groups; δ 3.9–4.1 ppm for methyl ester protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z ~428.7) to verify purity and molecular weight .

- Elemental Analysis : Confirmation of C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies address conflicting data on the regioselectivity of sulfonation or nitration in similar aromatic esters?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity, focusing on electron-withdrawing effects of nitro and sulfonyl groups .

- Isotopic Labeling : Introduce ¹⁵N or ³⁵S isotopes to track nitration/sulfonation pathways and validate intermediates via MS/MS fragmentation .

- Competitive Reactions : Compare yields of ortho/para isomers under varying conditions (e.g., acid strength, solvent polarity) to identify dominant steric/electronic factors .

Q. How can researchers assess the compound’s stability under different pH conditions for in vitro bioactivity studies?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (λ_max ~260–280 nm for nitroaromatics) in buffers (pH 2–10) at 37°C .

- Degradation Products : Identify hydrolyzed fragments (e.g., free carboxylic acid or sulfonic acid derivatives) using LC-HRMS and compare to synthetic standards .

- Stabilization Strategies : Use lyophilization for long-term storage or incorporate cyclodextrin-based encapsulation to mitigate hydrolysis .

Q. What mechanistic insights explain the reactivity of the sulfonyloxy group in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Measure KIE using deuterated solvents (DMSO-d₆ vs. H₂O) to distinguish between SN1/SN2 mechanisms .

- Leaving Group Analysis : Compare reaction rates with other sulfonate esters (e.g., tosylates) to quantify the sulfonyloxy group’s leaving ability .

- Cross-Coupling Experiments : Test reactivity with amines or thiols under Pd-catalyzed conditions to evaluate compatibility with bioconjugation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.